Chlorotoxine

Vue d'ensemble

Description

Applications De Recherche Scientifique

TM-601 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for imaging and treating gliomas due to its selective binding properties . TM-601 has been studied for its potential to deliver targeted radiotherapy to glioma cells, thereby minimizing damage to surrounding healthy tissue . Additionally, its ability to bind to chloride channels on the surface of glioma cells makes it a valuable tool for studying the molecular mechanisms of these tumors .

Mécanisme D'action

Target of Action

Chlorotoxin, also known as TM601 peptide, primarily targets matrix metalloproteinase-2 (MMP-2) and chloride channels on cell membranes . It also binds to Neuropilin-1 (NRP1) , an endocytic receptor on tumor and endothelial cells . These targets play crucial roles in cellular processes such as cell migration, angiogenesis, and tumor growth .

Mode of Action

Chlorotoxin interacts with its targets in a unique way. It binds to and reduces the activity of MMP-2, which regulates the functioning of chloride channels on cell membranes . This interaction results in the inhibition of these channels . When Chlorotoxin binds to NRP1, it increases drug uptake into the tumor .

Biochemical Pathways

The binding of Chlorotoxin to its targets affects several biochemical pathways. For instance, the interaction with MMP-2 leads to the inhibition of this enzyme’s activity, which in turn affects the functioning of chloride channels . The binding to NRP1 enhances tumor drug uptake, which can influence various downstream effects related to tumor growth and treatment .

Pharmacokinetics

The pharmacokinetics of Chlorotoxin have been studied in the context of its use as a tumor-targeting agent. For instance, when conjugated to iron oxide nanoparticles, Chlorotoxin demonstrated a serum half-life of 7-8 hours . This suggests that the compound remains stable for extended periods in physiological fluids and in vivo .

Result of Action

The action of Chlorotoxin results in several molecular and cellular effects. Its ability to inhibit MMP-2 activity and chloride channels can lead to the inhibition of cell migration . Furthermore, its interaction with NRP1 can enhance drug uptake into tumors, potentially improving the efficacy of cancer treatments .

Action Environment

The action of Chlorotoxin can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the metabolism of Chlorotoxin, influencing its ability to bind to NRP1 . Additionally, factors such as the presence of other cells and molecules in the environment can potentially impact the stability and efficacy of Chlorotoxin.

Analyse Biochimique

Biochemical Properties

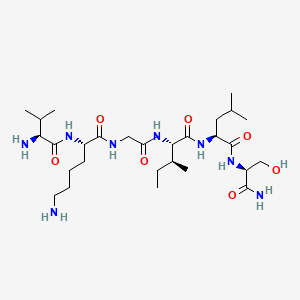

Chlorotoxin is known for its binding affinity to chloride channels and matrix metalloproteinase-2 (MMP-2) of glioma tumors of the spine and brain . This property has enabled its diverse use in various biotechnological and biomedical applications for cancer treatment . Chlorotoxin is a minute 4 kDa protein made up of 36 amino acid residues .

Cellular Effects

Chlorotoxin has shown to have anti-angiogenic activity and inhibit cell migration . It has selective activity on a range of neuroectodermal tumors and related cell lines . It has been shown to be a useful tumor imaging agent and radiolabelled Chlorotoxin has undergone clinical trials for targeted glioma radiotherapy .

Molecular Mechanism

The precise mechanism of Chlorotoxin action is not clear . It has been suggested that Chlorotoxin modulates the chloride ion channel in glioma cells by facilitating the internalization and, hence, the down-regulation of the cell surface levels of the CLC-3 chloride channel .

Transport and Distribution

Chlorotoxin is transported and distributed within cells and tissues through its binding affinity to chloride channels and matrix metalloproteinase-2 (MMP-2) of glioma tumors of the spine and brain .

Méthodes De Préparation

Le TM-601 est synthétisé par un procédé qui implique le radiomarquage du TM-601 lyophilisé avec de l'iode-131 en utilisant la méthode des billes d'Iodogène . Cette méthode assure un haut rendement de marquage, ce qui est crucial pour son application en imagerie médicale et en thérapie . Les méthodes de production industrielle du TM-601 impliquent la synthèse à grande échelle du peptide suivie d'un radiomarquage dans des conditions stériles pour garantir sa sécurité et son efficacité pour une utilisation clinique .

Analyse Des Réactions Chimiques

Le TM-601 subit principalement des réactions de liaison covalente, en particulier avec l'iode-131 pour former le 131I-TM-601 . Ce processus de radiomarquage est essentiel pour son utilisation dans les applications d'imagerie et thérapeutiques. Le principal produit formé à partir de cette réaction est le peptide radiomarqué, qui conserve sa capacité à se lier sélectivement aux cellules gliales .

Applications de la recherche scientifique

Le TM-601 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour l'imagerie et le traitement des gliomes en raison de ses propriétés de liaison sélective . Le TM-601 a été étudié pour son potentiel à délivrer une radiothérapie ciblée aux cellules gliales, réduisant ainsi les dommages aux tissus sains environnants . De plus, sa capacité à se lier aux canaux chlorure à la surface des cellules gliales en fait un outil précieux pour étudier les mécanismes moléculaires de ces tumeurs .

Mécanisme d'action

Le mécanisme d'action du TM-601 implique sa liaison aux canaux chlorure à la surface des cellules gliales . Cette liaison est facilitée par deux domaines distincts au sein du peptide, qui interagissent avec les phosphatidylinositol phosphates dans la membrane cellulaire . En se liant à ces canaux, le TM-601 perturbe la fonction normale des cellules gliales, conduisant à leur mort . Cette liaison sélective et cette perturbation des cellules gliales font du TM-601 un candidat prometteur pour la thérapie anticancéreuse ciblée .

Comparaison Avec Des Composés Similaires

Le TM-601 est unique en sa liaison sélective aux cellules gliales, ce qui le distingue des autres composés utilisés en chimiothérapie . Des composés similaires comprennent d'autres peptides dérivés de venins animaux, comme ceux des guêpes et des abeilles, qui ont également des propriétés anticancéreuses . La capacité du TM-601 à cibler spécifiquement les canaux chlorure sur les cellules gliales le rend particulièrement efficace pour traiter les tumeurs cérébrales .

Propriétés

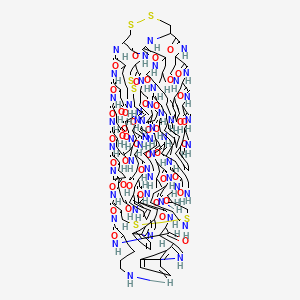

Numéro CAS |

163515-35-3 |

|---|---|

Formule moléculaire |

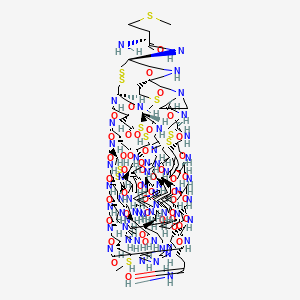

C158H249N53O47S11 |

Poids moléculaire |

3996 g/mol |

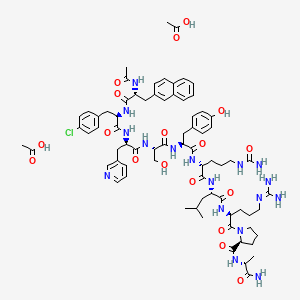

Nom IUPAC |

2-[(1R,4R,5aR,8aR,9S,12S,17aS,18S,20aS,21S,24S,27S,30S,33S,36S,39R,42S,45S,48S,51S,62R,65S,74R,77S,80R,86R,92R)-51,80,92-tris(4-aminobutyl)-5a-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis[(1R)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid |

InChI |

InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t78-,79+,80+,85+,86-,87+,88+,89+,90-,91-,92+,93+,94-,95-,96+,97+,98-,99-,100-,101-,102-,103-,104+,105-,106?,107+,108?,109-,110+,111-,112-,123-,124-/m0/s1 |

Clé InChI |

QPAKKWCQMHUHNI-XUJKACQMSA-N |

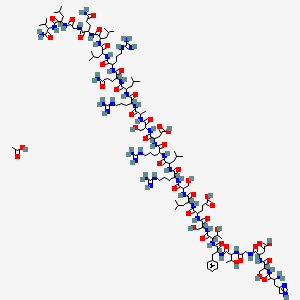

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |

SMILES isomérique |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSCC3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@@H](C)O)[C@@H](C)O)CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |

SMILES canonique |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |

Apparence |

Lyophilized powder |

Point d'ébullition |

N/A |

melting_point |

N/A |

Pureté |

>95% |

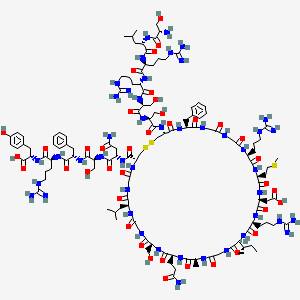

Séquence |

Met-Cys-Met-Pro-Cys-Phe-Thr-Thr-Asp-His-Gln-Met-Ala-Arg-Lys-Cys-Asp-Asp-Cys-Cys-Gly-Gly-Lys-Gly-Arg-Gly-Lys-Cys-Tyr-Gly-Pro-Gln-Cys-Leu-Cys-Arg |

Solubilité |

Soluble in DMSO |

Source |

Synthetic |

Stockage |

-20°C |

Origine du produit |

United States |

A: Chlorotoxin (ClTx) exhibits binding affinity to several targets, including chloride channels, matrix metalloproteinase-2 (MMP-2), and membrane type-1 MMP [, , ]. While its exact mechanism of action remains partially unclear, ClTx binding is suggested to interfere with cellular processes such as ion transport, cell signaling, and extracellular matrix remodeling. For example, ClTx binding to MMP-2 on glioblastoma cell surfaces is believed to inhibit the enzyme's activity, which is essential for tumor invasion and migration []. Additionally, ClTx binding to chloride channels in glioma cells may prevent water loss, thereby hindering tumor shrinkage and metastasis [].

A: Chlorotoxin is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus [].

- Spectroscopic data:

ANone: Chlorotoxin is not known to exhibit catalytic properties. It primarily functions by binding to specific targets, thereby modulating their activity rather than catalyzing chemical reactions.

A: Computational techniques are valuable tools in ClTx research:* Homology modeling was employed to predict the 3D structure of Chlorotoxin-like peptides and assess their interaction with MMP-2 [, ].* Molecular docking simulations help understand the binding interactions between Chlorotoxin or its analogs with MMP-2 and other targets, aiding in the design of improved ClTx-based therapeutics [, ]. * Molecular Dynamics (MD) simulations were used to investigate the stability of Chlorotoxin at different temperatures and ion concentrations, offering insights into its behavior in a blood-saturated environment [].

ANone: SAR studies are crucial for optimizing ClTx for therapeutic applications. Research highlights the importance of specific structural elements:

- Disulfide Bonds: Essential for maintaining the active conformation. Replacing specific disulfide bonds with l-α-aminobutyric acid revealed the importance of Cys III-VII and Cys V-VIII for structure formation, while Cys I-IV and Cys II-VI contribute to enzymatic proteolysis resistance [].

- C-Terminal Region: Plays a critical role in bioactivity, particularly in inhibiting cell migration. A synthetic fragment comprising the eight C-terminal residues retained this inhibitory activity even without disulfide bonds [].

- Lysine Residues: Chemical re-engineering, substituting lysines at positions 15 and 23 with alanine or arginine, yielded a monolabeled ClTx derivative with bioconjugation properties comparable to native ClTx [].

- Cyclization: Cyclized Chlorotoxin showed an improved serum half-life of 11 hours, indicating enhanced stability in biological environments [].

- Conjugation to Drug Delivery Systems: ClTx is conjugated to various drug delivery systems like nanoparticles [, ], dendrimers [], and chitosan hydrogels [, , ] to improve its delivery and bioavailability.

ANone: As a potent toxin derived from scorpion venom, Chlorotoxin research and handling necessitates strict safety protocols. While specific SHE regulations may vary depending on the geographical location and research context, standard practices for handling hazardous biological materials should be meticulously followed. This includes appropriate personal protective equipment, secure storage, and proper waste disposal. Further research on potential long-term effects and environmental impact is necessary.

ANone: Research on Chlorotoxin's PK/PD is ongoing:

- Biodistribution: Studies using radiolabeled Chlorotoxin in rodents indicate a relatively rapid blood clearance, with a tendency to accumulate in the kidneys, liver, intestines, and stomach []. Intravenous administration in humans with metastatic melanoma showed tumor uptake, but further research is needed to optimize delivery and minimize off-target effects [].

- Blood-Brain Barrier (BBB) Permeability: Chlorotoxin demonstrates an ability to cross the BBB, a significant advantage for targeting brain tumors []. The exact mechanism remains under investigation but may involve interactions with specific receptors or transport systems.

ANone: Preclinical studies demonstrate promising anti-tumor activity:

- In vitro: Chlorotoxin effectively inhibits the proliferation and migration of various cancer cell lines, including glioma, melanoma, lung cancer, and pancreatic cancer cells [, , , , , , , ].

- In vivo: Chlorotoxin-based conjugates have demonstrated tumor regression in animal models of glioblastoma and other cancers. For example, Chlorotoxin-conjugated saporin reduced the viability of ML-1 thyroid cancer cells [], while Chlorotoxin-directed CAR T cells effectively targeted and killed glioblastoma cells in mice [, , ].

- Clinical Trials: Early phase clinical trials using radiolabeled Chlorotoxin for imaging and therapy in recurrent glioblastoma have shown promising results in terms of safety and tumor targeting [, , ].

ANone: Research on Chlorotoxin resistance is limited. Long-term studies are needed to assess the potential for resistance development and cross-resistance with existing chemotherapeutics. Investigating the molecular mechanisms underlying Chlorotoxin's activity and identifying potential resistance pathways is crucial for developing strategies to overcome treatment resistance.

ANone: While Chlorotoxin exhibits promising anti-tumor activity, understanding its toxicological profile is crucial for safe clinical translation.

ANone: Efficient drug delivery to tumor sites while minimizing off-target effects is crucial for maximizing therapeutic efficacy. Research focuses on diverse strategies for targeted Chlorotoxin delivery:

- Nanoparticles: Chlorotoxin conjugation to nanoparticles like iron oxide magnetic nanoparticles [] and graphene oxide [] shows promise for enhancing tumor targeting, drug delivery, and imaging capabilities.

- Dendrimers: Multifunctional dendrimers labeled with radionuclides and conjugated with Chlorotoxin demonstrated potential for targeted SPECT imaging and radiotherapy of gliomas [].

- Chitosan Hydrogels: Incorporation of Chlorotoxin into chitosan hydrogels offers a localized and controlled drug delivery approach [, , ]. This system combines the mucoadhesive properties of chitosan with the tumor-targeting ability of Chlorotoxin for enhanced therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs): Although not extensively studied, the potential of Chlorotoxin as a targeting moiety for ADCs is being explored [, ].

ANone: Research on Chlorotoxin-specific biomarkers is currently limited. Identifying biomarkers that correlate with treatment response, predict potential toxicity, or monitor disease progression would be highly valuable for personalized medicine approaches.

ANone: A variety of analytical techniques are employed in Chlorotoxin research:

- High-Performance Liquid Chromatography (HPLC): Used for purification, identification, and quantification of Chlorotoxin and its derivatives [, , , ].

- Spectroscopic Techniques:

- NMR: Provides detailed structural information, including the peptide's conformation and disulfide bond pattern [].

- Circular Dichroism (CD): Used to study the secondary structure and folding of Chlorotoxin and its analogs [].

- Attenuated Total Reflectance-Fourier Transform Infra-Red (ATR-FTIR) Spectroscopy: Investigates molecular interactions between Chlorotoxin-containing systems and tumor cells [, , ].

- Microscopy:

- Transmission Electron Microscopy (TEM): Used to assess the morphology and size distribution of Chlorotoxin-conjugated nanoparticles and other delivery systems [, ].

- Confocal Microscopy: Allows for the visualization of fluorescently labeled Chlorotoxin and its distribution within cells and tissues [].

- Cell-Based Assays:

- Radiolabeling Techniques: Radiolabeling with isotopes like Iodine-131 or Iodine-125 allows for tracking Chlorotoxin biodistribution and tumor targeting in vivo [, , , ].

- Immunological Techniques:

ANone: Data on the environmental impact and degradation of Chlorotoxin is currently scarce. Given its potential therapeutic applications, investigating its fate in the environment and potential ecotoxicological effects is crucial. Developing strategies for responsible waste management and minimizing environmental release should be prioritized.

ANone: Validation of analytical methods employed in Chlorotoxin research is essential to ensure accuracy, precision, and specificity. While specific validation procedures are not detailed within the provided research, standard practices for bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA, are likely followed. This includes determining parameters like linearity, range, accuracy, precision, specificity, sensitivity, robustness, and stability.

ANone: As a potent biologically derived molecule, stringent quality control is paramount throughout the development and production of Chlorotoxin and its derivatives. While specific details are not provided within the research papers, it is expected that Good Manufacturing Practices (GMP) are adhered to. This encompasses meticulous documentation, raw material sourcing and testing, process controls, product characterization, stability testing, and appropriate packaging and labeling.

ANone: The potential immunogenicity of Chlorotoxin, especially when administered systemically and repeatedly, is an important consideration for its therapeutic use. While specific information regarding its immunogenic potential is not detailed in the provided research, strategies to mitigate or modulate immunogenicity, such as PEGylation or other modifications, might be explored.

ANone: The provided research papers do not contain specific details regarding Chlorotoxin's effects on drug-metabolizing enzymes. Investigating potential induction or inhibition of these enzymes is essential for understanding its metabolic fate and potential drug-drug interactions.

ANone: While Chlorotoxin exhibits unique properties for tumor targeting, researchers are exploring alternative targeting moieties and therapeutic strategies. Other scorpion venom peptides, antibody-drug conjugates, small molecule inhibitors, and immunotherapies are being investigated as potential alternatives for treating glioblastoma and other cancers.

ANone: Chlorotoxin research benefits from a wide range of research infrastructure and resources common to peptide chemistry, drug delivery, and cancer biology:

ANone: Chlorotoxin research has witnessed significant milestones:

- Initial Discovery: Isolated from scorpion venom and initially characterized as a chloride channel blocker [].

- Tumor Targeting Properties: Discovery of Chlorotoxin's preferential binding to glioma cells and other tumors of neuroectodermal origin [, ].

- Development of Imaging Agents: Radiolabeled Chlorotoxin derivatives investigated as imaging agents for tumor visualization during surgery [, ].

- Targeted Drug Delivery: Exploration of Chlorotoxin-conjugated nanoparticles, dendrimers, and other delivery systems for targeted chemotherapy and radiotherapy [, , , ].

- Chimeric Antigen Receptor (CAR) T Cell Therapy: Development of Chlorotoxin-directed CAR T cells for the targeted immunotherapy of glioblastoma [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)